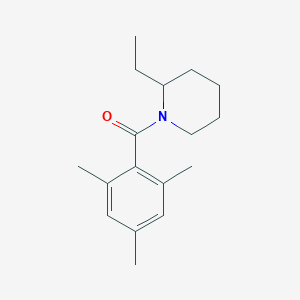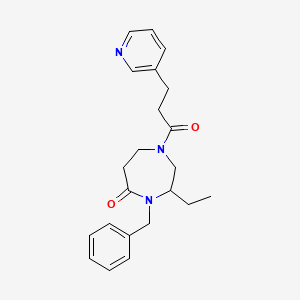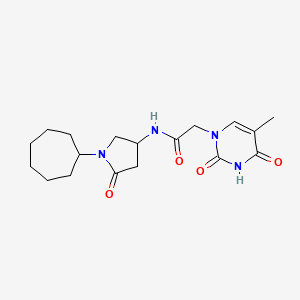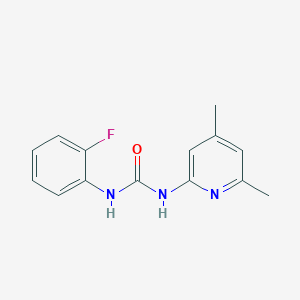
2-ethyl-1-(mesitylcarbonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-1-(mesitylcarbonyl)piperidine, also known as EMP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. EMP is a piperidine derivative that is commonly used as a reagent in organic chemistry and has been studied extensively for its potential applications in various fields.
作用机制
The mechanism of action of 2-ethyl-1-(mesitylcarbonyl)piperidine is not well understood. However, it is believed that this compound exerts its biological effects by interacting with specific receptors or enzymes in the body. For example, this compound has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. This compound has also been shown to interact with dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. For example, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
2-ethyl-1-(mesitylcarbonyl)piperidine has several advantages for lab experiments. For example, this compound is relatively easy to synthesize and has good stability under normal laboratory conditions. This compound is also readily available from commercial sources, which makes it a convenient reagent for organic synthesis. However, this compound has some limitations for lab experiments. For example, this compound is toxic and should be handled with care. Additionally, the mechanism of action of this compound is not well understood, which may limit its applications in some areas of research.
未来方向
There are several future directions for the research on 2-ethyl-1-(mesitylcarbonyl)piperidine. One potential direction is to investigate the potential use of this compound as a drug candidate for the treatment of neurodegenerative diseases. Another potential direction is to study the mechanism of action of this compound in more detail, which may lead to the discovery of new drug targets. Additionally, this compound could be used as a building block for the synthesis of new functional materials with potential applications in various fields, such as electronics and catalysis.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound has several advantages for lab experiments, such as ease of synthesis and good stability, but also has some limitations, such as toxicity and limited understanding of its mechanism of action. Future research on this compound could lead to the discovery of new drug targets and the development of new functional materials with potential applications in various fields.
合成方法
The synthesis of 2-ethyl-1-(mesitylcarbonyl)piperidine involves the reaction of mesityl oxide and ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of this compound as a white crystalline solid. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学研究应用
2-ethyl-1-(mesitylcarbonyl)piperidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis reactions. In material science, this compound has been used as a building block for the synthesis of various functional materials, such as polymers and dendrimers.
属性
IUPAC Name |
(2-ethylpiperidin-1-yl)-(2,4,6-trimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-5-15-8-6-7-9-18(15)17(19)16-13(3)10-12(2)11-14(16)4/h10-11,15H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWYXINHBOWKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5432215.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5432218.png)

![7-acetyl-6-(5-methyl-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5432227.png)
![N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5432233.png)
![ethyl 4-{[(cyclopentylamino)carbonyl]amino}benzoate](/img/structure/B5432238.png)
![N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5432246.png)
![(3,3-diphenylpropyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5432253.png)
![6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-2-(3-pyridinylmethylene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5432257.png)

![N-[1-(hydroxymethyl)cyclopentyl]-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5432262.png)
![N-{2-[1-(3-hydroxybenzyl)piperidin-3-yl]ethyl}ethanesulfonamide](/img/structure/B5432268.png)
